Product packaging for Cyclopropylmethanesulfonyl chloride(Cat. No.:CAS No. 114132-26-2)

Cyclopropylmethanesulfonyl chloride

Cat. No.: B045256
CAS No.: 114132-26-2
M. Wt: 154.62 g/mol
InChI Key: XJPMSKSCGIBWPC-UHFFFAOYSA-N
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Description

Cyclopropylmethanesulfonyl chloride is a highly reactive sulfonyl chloride derivative that serves as a critical building block in organic synthesis and medicinal chemistry research. Its primary application lies in its role as a versatile sulfonylating agent, efficiently introducing the cyclopropylmethanesulfonyl (CpMs) group into target molecules. This moiety is of significant interest in drug discovery, particularly in the design and development of covalent inhibitors. The strained, high-energy cyclopropyl ring bestows unique steric and electronic properties, influencing the conformation, metabolic stability, and binding affinity of lead compounds. Researchers utilize this reagent to synthesize sulfonamides by reacting with primary or secondary amines, and sulfonate esters by reacting with alcohols or phenols. The resulting CpMs-functionalized molecules are frequently explored as potential therapeutic agents in areas such as kinase inhibition, protease targeting, and antiviral research. The electrophilic sulfur center readily undergoes nucleophilic attack, enabling the covalent modification of specific amino acid residues (e.g., cysteine, lysine) within enzyme active sites, thereby facilitating mechanistic studies and the creation of highly potent and selective probes. When handling this compound, standard safety protocols for acid chlorides must be followed, including the use of anhydrous conditions and appropriate personal protective equipment to mitigate its moisture-sensitive and lachrymatory nature. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO2S B045256 Cyclopropylmethanesulfonyl chloride CAS No. 114132-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPMSKSCGIBWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555955
Record name Cyclopropylmethanesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114132-26-2
Record name Cyclopropylmethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropylmethanesulphonyl chloride
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Synthetic Methodologies and Precursor Chemistry

Synthetic Routes to Cyclopropylmethanesulfonyl Chloride and Related Structures

The synthesis of this compound is grounded in established principles of organic chemistry, particularly the formation of the sulfonyl chloride functional group.

Sulfonyl chlorides are crucial intermediates in organic synthesis, serving as precursors for sulfonamides, sulfonate esters, and other sulfur-containing compounds. nih.govmagtech.com.cn Their synthesis has been approached through several well-established methodologies.

One of the most traditional methods involves the direct chlorination of sulfonic acids or their corresponding salts. google.comorgsyn.orgresearchgate.net This transformation is typically achieved using common chlorinating agents such as phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). orgsyn.orgresearchgate.net

Another widely employed strategy is the oxidative chlorination of various sulfur-containing compounds. nih.govgoogle.com This approach can utilize a range of starting materials, including:

Thiols (R-SH) and Disulfides (R-S-S-R): These can be converted to sulfonyl chlorides using oxidants in the presence of a chloride source. nih.govmagtech.com.cn

S-Alkyl Isothiourea Salts: These salts, readily prepared from alkyl halides and thiourea (B124793), undergo oxidative chlorosulfonation to yield the desired sulfonyl chlorides. google.comorganic-chemistry.org Reagents like sodium hypochlorite (B82951) (bleach) or sodium chlorite (B76162) (NaClO₂) are effective for this conversion. google.comorganic-chemistry.org

Sulfonyl Hydrazides (R-SO₂NHNH₂): A milder method involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to furnish the corresponding sulfonyl chlorides or bromides in high yields. nih.gov

For aromatic sulfonyl chlorides, a modified Sandmeyer reaction is a convenient route, involving the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper catalyst. acs.orgacs.org Furthermore, Grignard reagents can be reacted with sulfur dioxide to form an intermediate sulfinate, which is then chlorinated in situ with a reagent like NCS to produce the sulfonyl chloride. chemicalbook.com

Table 1: Summary of General Synthetic Methods for Sulfonyl Chlorides

MethodStarting MaterialTypical ReagentsReference
Chlorination of Sulfonic Acids/SaltsSulfonic Acids (RSO₃H) or Salts (RSO₃Na)PCl₅, POCl₃, SOCl₂ google.comorgsyn.orgresearchgate.net
Oxidative ChlorinationThiols, Disulfides, S-Alkyl Isothiourea SaltsNCS, NaClO₂, Bleach nih.govgoogle.comorganic-chemistry.org
From Sulfonyl HydrazidesSulfonyl Hydrazides (RSO₂NHNH₂)NCS, NBS nih.gov
Sandmeyer-Type ReactionAryldiazonium Salts (ArN₂⁺)SO₂, Copper Salts (e.g., CuCl₂) acs.orgacs.org
From Grignard ReagentsGrignard Reagents (RMgX)1. SO₂ 2. NCS chemicalbook.com

The synthesis of the target compound, this compound, can be accomplished through several of the general pathways outlined above.

A direct and classical approach to this compound is the chlorination of its corresponding sulfonic acid, cyclopropylmethanesulfonic acid, or a salt thereof (e.g., sodium cyclopropylmethanesulfonate). This method mirrors the general principle of converting sulfonic acids to sulfonyl chlorides. google.comorgsyn.org The reaction typically involves treating the sulfonic acid or its salt with a strong chlorinating agent. For instance, reacting sodium cyclopropylmethanesulfonate with phosphorus pentachloride or phosphorus oxychloride, often with heating, would yield this compound. orgsyn.org Similarly, thionyl chloride can be employed for this transformation.

Alternative routes that avoid the isolation of the sulfonic acid intermediate are often preferred in industrial and laboratory settings for their efficiency and convenience.

One such method is the oxidative chlorination of an S-cyclopropylmethyl isothiourea salt. google.com This process begins with the reaction of a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, with thiourea to form the stable and easily handled S-cyclopropylmethyl isothiourea salt. This salt is then subjected to oxidative chlorination using an agent like sodium chlorite under acidic conditions to directly afford this compound. google.com This pathway is advantageous as it utilizes readily available precursors. google.comorganic-chemistry.org

Another viable, though less commonly documented for this specific substrate, is the reaction of a Grignard reagent with sulfur dioxide. This approach has been demonstrated for the synthesis of the closely related cyclopropanesulfonyl chloride. chemicalbook.com By analogy, cyclopropylmethylmagnesium bromide (prepared from cyclopropylmethyl bromide and magnesium) would be reacted with sulfur dioxide at low temperatures to form a magnesium sulfinate intermediate. Subsequent treatment of this intermediate with N-chlorosuccinimide (NCS) would then yield the final product, this compound. chemicalbook.com

Specific Methods for this compound Preparation

Precursor Development and Optimization

The availability and purity of starting materials are critical for the successful synthesis of this compound. The development of efficient routes to key precursors is therefore of significant importance.

The central precursor for many synthetic routes to this compound is cyclopropylmethanol (B32771) (also known as cyclopropylcarbinol). nbinno.comlookchem.com This primary alcohol is a versatile building block that can be converted into other necessary intermediates. nbinno.com Cyclopropylmethanol itself can be synthesized via the reduction of cyclopropyl (B3062369) ketone using reducing agents like sodium borohydride. nbinno.com

For synthetic pathways requiring a halide, cyclopropylmethanol is converted into cyclopropylmethyl bromide or cyclopropylmethyl chloride . This transformation must be handled carefully to avoid rearrangement of the strained cyclopropylmethyl system. Effective methods include reaction with phosphorus tribromide or using milder, more selective reagents such as a combination of triphenylphosphine (B44618) and bromine. epo.org An alternative high-yield method involves a two-step process: first, cyclopropylmethanol is reacted with an organic sulfonyl halide (like methanesulfonyl chloride or toluenesulfonyl chloride) in the presence of a tertiary amine to form a stable cyclopropylmethyl sulfonate ester. google.com This ester is then displaced by a bromide ion, often from an alkali metal bromide, in a non-protic polar solvent to give pure cyclopropylmethyl bromide. google.com

This cyclopropylmethyl bromide is the key starting material for generating both the Grignard reagent (cyclopropylmethylmagnesium bromide) and the S-cyclopropylmethyl isothiourea salt, which are direct precursors in the alternative synthetic pathways to this compound. google.comchemicalbook.com

Table 2: Key Precursors for this compound Synthesis

Precursor NameStructureRole in SynthesisSource/PreparationReference
Cyclopropylmethanolc-C₃H₅CH₂OHPrimary starting materialReduction of cyclopropyl ketone nbinno.com
Cyclopropylmethyl Bromidec-C₃H₅CH₂BrIntermediate for Grignard reagent or isothiourea salt formationFrom cyclopropylmethanol using PPh₃/Br₂ or via a sulfonate ester epo.orggoogle.com
S-Cyclopropylmethyl Isothiourea Salt[c-C₃H₅CH₂SC(NH₂)₂]⁺X⁻Substrate for oxidative chlorinationFrom cyclopropylmethyl bromide and thiourea google.comorganic-chemistry.org
Cyclopropylmethanesulfonic Acidc-C₃H₅CH₂SO₃HDirect precursor for chlorination(Typically by oxidation of a corresponding thiol) google.comorgsyn.org

Introduction of the Sulfonyl Chloride Group

The synthesis of this compound, like other alkylsulfonyl chlorides, hinges on the effective introduction of the sulfonyl chloride (-SO₂Cl) moiety. This is typically achieved through the oxidative chlorination of sulfur-containing precursors, primarily the corresponding thiol or disulfide.

One of the most common and direct routes involves the oxidative chlorination of cyclopropylmethanethiol (B1623132). Traditional methods for this transformation often employ harsh and hazardous reagents like chlorine (Cl₂) gas in the presence of an acid. rsc.org While effective, the risks associated with handling gaseous chlorine have spurred the development of alternative protocols using safer, easier-to-handle chlorinating and oxidizing agents.

A widely adopted alternative is the use of N-chloroamides. Reagents such as N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), and trichloroisocyanuric acid (TCCA) serve as effective dual-function agents, providing both the oxidant and the chloride source for the conversion of thiols or disulfides to sulfonyl chlorides. rsc.org For instance, reacting cyclopropylmethanethiol or its corresponding disulfide, bis(cyclopropylmethyl) disulfide, with NCS in a suitable solvent system like acetonitrile (B52724) and water facilitates the formation of this compound. rsc.orgorganic-chemistry.org

Another practical approach involves the use of sodium hypochlorite (NaOCl), either as an aqueous solution (bleach) or in its more stable solid pentahydrate form (NaOCl·5H₂O). rsc.org This method represents a cost-effective and atom-efficient pathway for the oxidative chlorination of the thiol precursor in the presence of an acid like acetic acid. rsc.org Furthermore, S-alkyl isothiourea salts, which can be readily prepared from cyclopropylmethyl halides and thiourea, serve as excellent precursors for oxidative chlorosulfonation using reagents like NCS or sodium chlorite (NaClO₂), yielding the desired sulfonyl chloride in high yields. organic-chemistry.org

Modern Synthetic Strategies and Green Chemistry Approaches

In recent years, the synthesis of sulfonyl chlorides has been a focal point for the application of modern synthetic strategies that prioritize safety, efficiency, and environmental sustainability. These "green chemistry" approaches, including catalytic methods and continuous flow processing, offer significant advantages over traditional batch syntheses, which often involve highly exothermic reactions and hazardous reagents. rsc.orgmdpi.com

Catalytic Approaches in Sulfonyl Chloride Synthesis

Catalysis, particularly photocatalysis, has emerged as a powerful and sustainable tool for organic synthesis. In the context of sulfonyl chloride formation, photocatalytic methods offer mild reaction conditions, high selectivity, and the use of light as a traceless reagent. nih.gov

Heterogeneous photocatalysis using carbon nitride materials, such as potassium poly(heptazine imide) (K-PHI), has been successfully employed for the synthesis of sulfonyl chlorides. nih.govacs.org This method facilitates the oxidative chlorination of various thio-precursors, including thiols like cyclopropylmethanethiol, under visible light irradiation at room temperature. nih.gov The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration, and allows for its potential reuse, aligning with the principles of green chemistry. By selecting the appropriate wavelength of incident light, it is possible to selectively drive the reaction toward the desired sulfonyl chloride product, minimizing the formation of byproducts like aryl chlorides or disulfides. nih.gov

Flow Chemistry Applications in Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers a paradigm shift in the synthesis of sulfonyl chlorides. This technology provides superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly crucial for managing the highly exothermic nature of oxidative chlorination reactions. rsc.orgrsc.org

Table of Modern Synthetic Strategies

Strategy Methodology Key Reagents/Conditions Advantages Reference
Catalytic Synthesis Heterogeneous PhotocatalysisPotassium Poly(heptazine imide) (K-PHI), Visible Light, Room TemperatureMild conditions, High selectivity, Reusable catalyst, Sustainable nih.govacs.org
Flow Chemistry Continuous Flow Oxidative Chlorination1,3-dichloro-5,5-dimethylhydantoin (DCH), Continuous Flow ReactorEnhanced safety, Excellent temperature control, High space-time yield, Scalability rsc.orgrsc.org
Flow Chemistry Automated Continuous SynthesisContinuous Stirred-Tank Reactors (CSTRs), Automated Process ControlImproved consistency and reliability, Suitable for large-scale production mdpi.com

Reaction Mechanisms and Reactivity

Nucleophilic Acyl Substitution Reactions of Cyclopropylmethanesulfonyl Chlorideorganic-chemistry.orgorganic-chemistry.orgyoutube.com

The core reactivity of cyclopropylmethanesulfonyl chloride is defined by nucleophilic acyl substitution. This class of reactions involves the replacement of the chloride atom, a good leaving group, by a nucleophile. masterorganicchemistry.com The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilicity makes it a prime target for attack by nucleophiles.

The generally accepted mechanism for nucleophilic acyl substitution at a sulfonyl chloride is a two-step addition-elimination process. fiveable.meyoutube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. youtube.com

Elimination: The unstable tetrahedral intermediate then collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as the leaving group. fiveable.me

This mechanism is analogous to nucleophilic acyl substitution reactions observed in carboxylic acid derivatives. fiveable.me The presence of a good leaving group (chloride) is crucial for the reaction to proceed. chegg.com

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of the corresponding N-substituted cyclopropylmethanesulfonamides. organic-chemistry.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. sigmaaldrich.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. cbijournal.comchemguide.co.uk

With primary amines, this compound reacts to form N-alkyl- or N-aryl-cyclopropylmethanesulfonamides. The reaction proceeds through the general nucleophilic acyl substitution mechanism, where the primary amine acts as the nucleophile. doubtnut.com

General Reaction with Primary Amines: this compound + R-NH₂ → N-Alkyl/Aryl-cyclopropylmethanesulfonamide + HCl

The product of this reaction, a secondary sulfonamide, still possesses an acidic proton on the nitrogen atom. doubtnut.com

Secondary amines react with this compound in a similar fashion to yield N,N-dialkyl- or N-alkyl-N-aryl-cyclopropylmethanesulfonamides. The lone pair of electrons on the secondary amine attacks the sulfonyl chloride, leading to the formation of the sulfonamide. chemguide.co.uk

General Reaction with Secondary Amines: this compound + R₂NH → N,N-Dialkyl/Alkylaryl-cyclopropylmethanesulfonamide + HCl

The resulting tertiary sulfonamide does not have a proton on the nitrogen atom. doubtnut.com

The rate and success of the amidation reaction are influenced by both steric and electronic factors.

Steric Hindrance: Highly branched or bulky amines may react more slowly due to steric hindrance, which impedes the nucleophilic attack on the sulfur atom. nih.gov

Electronic Effects: The nucleophilicity of the amine plays a significant role. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups decrease nucleophilicity and slow down the reaction. libretexts.org

Table 1: Reactivity of Various Amines with this compound

Amine Type Reactivity Product
Primary Amines High N-Substituted Cyclopropylmethanesulfonamide
Secondary Amines Moderate to High N,N-Disubstituted Cyclopropylmethanesulfonamide
Aromatic Amines Lower than aliphatic amines N-Aryl Cyclopropylmethanesulfonamide
Sterically Hindered Amines Low N-Substituted (hindered) Cyclopropylmethanesulfonamide

This compound reacts with alcohols in the presence of a base, typically pyridine, to form cyclopropylmethanesulfonate esters. youtube.comyoutube.com This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. youtube.comchegg.com

The mechanism involves the alcohol oxygen acting as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com The base serves to deprotonate the resulting oxonium ion, yielding the final sulfonate ester. youtube.com

General Reaction with Alcohols: this compound + R-OH + Base → Cyclopropylmethanesulfonate Ester + Base-HCl

Table 2: Formation of Sulfonate Esters

Alcohol Reagent Base Product
Methanol This compound Pyridine Methyl cyclopropylmethanesulfonate
Ethanol This compound Pyridine Ethyl cyclopropylmethanesulfonate
Isopropanol This compound Pyridine Isopropyl cyclopropylmethanesulfonate

Reaction with Thiols: Formation of Thioesters

This compound readily reacts with thiols or their corresponding salts (thiolates) to form cyclopropylmethanesulfonothioates, a class of thioesters. The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom of the sulfonyl chloride. A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically added to neutralize the hydrochloric acid byproduct when starting from a neutral thiol. Alternatively, using a pre-formed thiolate salt (e.g., sodium thiophenoxide) drives the reaction to completion.

The mechanism involves the attack of the nucleophilic sulfur atom of the thiol or thiolate on the sulfonyl sulfur, leading to a trigonal bipyramidal intermediate. The chloride ion is subsequently expelled as the leaving group, resulting in the formation of a new sulfur-sulfur bond.

Table 1: Synthesis of Cyclopropylmethanesulfonothioates

Thiol/ThiolateBase/SolventProduct
ThiophenolTriethylamine / DichloromethaneS-Phenyl cyclopropylmethanesulfonothioate
Sodium ethanethiolateTetrahydrofuran (THF)S-Ethyl cyclopropylmethanesulfonothioate
Benzyl mercaptanPyridine / TolueneS-Benzyl cyclopropylmethanesulfonothioate

Reactions with Other Nucleophiles (e.g., Carboxylate Salts)

Similar to its reaction with thiols, this compound can react with other nucleophiles. A notable example is its reaction with carboxylate salts, such as sodium acetate. This reaction leads to the formation of a mixed anhydride, specifically cyclopropylmethanesulfonic acetic anhydride.

The mechanism is analogous to other nucleophilic acyl substitutions. The carboxylate oxygen acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride. doubtnut.comyoutube.comyoutube.com The chloride ion is displaced, yielding the mixed anhydride. doubtnut.comyoutube.comyoutube.com These mixed anhydrides are often highly reactive intermediates themselves, useful in subsequent synthetic steps. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the starting material and product. echemi.comdoubtnut.com

Table 2: Reaction with Carboxylate Salts

Carboxylate SaltSolventProduct
Sodium acetateAcetonitrile (B52724)Cyclopropylmethanesulfonic acetic anhydride
Sodium benzoateDichloromethaneBenzoic cyclopropylmethanesulfonic anhydride

Elimination Reactions

Under appropriate conditions, this compound or its derivatives can undergo elimination reactions. mgscience.ac.in The cyclopropylmethanesulfonyl group is an excellent leaving group, facilitating the abstraction of a proton from an adjacent carbon atom by a strong base. lumenlearning.com

Conditions Favoring Elimination

Elimination reactions are favored by the use of strong, sterically hindered bases and heat. mgscience.ac.inlumenlearning.com Bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) in an alcoholic solvent are commonly employed. lumenlearning.commsu.edu The steric bulk of the base can disfavor the competing nucleophilic substitution (SN2) pathway. masterorganicchemistry.com The reaction typically follows a concerted E2 (bimolecular elimination) mechanism, which requires an anti-periplanar geometry between the proton being removed and the leaving group. mgscience.ac.inmsu.edu

Formation of Unsaturated Cyclopropyl (B3062369) Derivatives

The primary product of an elimination reaction involving a substrate like this compound would depend on the position of the abstracted proton. Abstraction of a proton from the methylene (B1212753) bridge (the -CH₂- group) is the most probable pathway. This would result in the formation of methylenecyclopropane, an exocyclic alkene. The formation of an endocyclic double bond (cyclopropene) via elimination of a proton from the cyclopropyl ring itself is energetically unfavorable due to the immense increase in ring strain. libretexts.org

Table 3: Plausible Elimination Reaction Products

BaseSolventMajor Product
Potassium tert-butoxidetert-ButanolMethylenecyclopropane
Sodium ethoxideEthanolMethylenecyclopropane

Electrophilic Reactions and Cyclopropyl Ring Transformations

The cyclopropyl group exhibits unique electronic properties, and under certain electrophilic conditions, the strained ring itself can participate in reactions.

Friedel-Crafts Type Reactions with this compound

This compound can serve as an electrophile in Friedel-Crafts sulfonylation reactions. researchgate.netresearchgate.net In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the sulfonyl chloride is activated towards electrophilic attack by an aromatic ring (e.g., benzene (B151609) or toluene). researchgate.netrsc.orghcmuaf.edu.vn

The mechanism begins with the coordination of the Lewis acid to the chloride atom, making the sulfur atom highly electrophilic. The aromatic ring then attacks this sulfur atom, forming a sigma complex (or arenium ion). A subsequent deprotonation of the aromatic ring restores its aromaticity and yields the final product, a cyclopropylmethyl aryl sulfone.

However, the high reactivity of the cyclopropane (B1198618) ring under strong acidic conditions presents a challenge. nih.gov The significant ring strain of cyclopropane (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, which can compete with the desired sulfonylation. libretexts.orgepfl.ch This can lead to the formation of rearranged byproducts. For instance, the cyclopropylmethyl cation, if formed, is known to rapidly rearrange to cyclobutyl and homoallyl cations. psu.edu Therefore, carefully controlled reaction conditions are essential to favor the desired sulfonylation over potential cyclopropyl ring transformations. nih.gov

Ring-Opening Reactions of the Cyclopropyl Moiety

While specific, documented ring-opening reactions of this compound are not extensively reported in the literature, the reactivity of the cyclopropyl group in analogous systems allows for informed predictions. The cyclopropyl ring is a strained, high-energy motif that can undergo cleavage under various conditions, particularly when adjacent to activating groups. The sulfonyl chloride group (-SO₂Cl) is strongly electron-withdrawing, which significantly influences the reactivity of the neighboring cyclopropylmethyl system.

Ring-opening reactions of cyclopropanes are often facilitated by electrophilic or acidic conditions. For instance, studies on other substituted cyclopropanes, such as trans-2-phenylcyclopropylamine, show that strong acids can promote ring cleavage. nih.gov In such cases, protonation can lead to the formation of a dicationic species, weakening the cyclopropane bonds and leading to cleavage. nih.gov For this compound, a similar acid-catalyzed pathway could be envisioned, potentially leading to the formation of a stabilized carbocation intermediate after ring opening.

Another potential pathway involves nucleophilic attack. In reactions of N-cyclopropylamides, Lewis acids like aluminum chloride (AlCl₃) have been shown to induce a ring-opening rearrangement. The proposed mechanism involves the formation of a key aziridine (B145994) intermediate which is then opened by a nucleophile. rsc.org By analogy, a strong nucleophile could potentially attack the cyclopropyl ring of this compound, especially if the sulfonyl group's electron-withdrawing nature makes the ring carbons more electrophilic, although this is generally less common than reactions at the sulfonyl sulfur.

The regioselectivity of the ring opening—which of the three C-C bonds in the cyclopropane ring breaks—would be a critical aspect of its reactivity. In donor-acceptor cyclopropanes, the bond cleaved is typically the one that leads to the most stable intermediate, often a zwitterionic species where the positive and negative charges are stabilized by the respective substituent groups. nih.gov In the case of this compound, cleavage would likely occur to place a resulting positive charge at a location where it can be stabilized, though the specific outcome would depend heavily on the reaction conditions and reagents used.

Theoretical and Computational Studies of Reaction Mechanisms

In the absence of extensive experimental data, theoretical and computational methods provide a powerful lens for predicting and understanding the reactivity of this compound. These studies can elucidate reaction pathways, characterize transient species like transition states, and quantify the energetic factors that govern reaction outcomes.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) for a given reaction. researchgate.net For this compound, these calculations can be used to explore various conceivable reaction pathways, such as nucleophilic substitution at the sulfur atom versus reactions involving the cyclopropyl ring.

By computing the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. mdpi.com For example, a computational study could model the approach of a nucleophile (e.g., a chloride ion) to the sulfur atom, following the S_N2 mechanism, and compare its energy profile to a pathway where the nucleophile induces ring-opening. mdpi.comnih.gov Such calculations can reveal which pathway is energetically more favorable. Modern computational methods can even automate the search for reaction paths, helping to discover novel or unexpected mechanisms. nih.gov

Transition State Analysis

The transition state (TS) is a critical, fleeting configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. Its structure and energy determine the activation barrier of a reaction. Computational chemistry allows for the precise location and characterization of these transition states. mdpi.com

For a standard S_N2 reaction at the sulfonyl sulfur, a trigonal bipyramidal transition state would be expected, where the incoming nucleophile and the leaving chloride ion are in apical positions. DFT calculations can optimize the geometry of this TS and confirm its nature through frequency analysis (a valid transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). mdpi.com

For a hypothetical ring-opening reaction, the transition state would be more complex. It might involve significant elongation of one of the cyclopropane C-C bonds and partial bond formation with an incoming nucleophile or catalyst. nih.gov Analyzing the geometry, charge distribution, and orbital interactions within these calculated transition states provides deep mechanistic insights. nih.govmdpi.com

Kinetic and Thermodynamic Considerations

Kinetics (the study of reaction rates) and thermodynamics (the study of energy changes) are cornerstones of understanding chemical reactivity, both of which can be quantitatively assessed through computation. uclouvain.be

Kinetics: The rate of a reaction is governed by its activation energy (ΔG‡), the energy difference between the reactants and the transition state. iosrjournals.org By calculating ΔG‡ for competing pathways, their relative rates can be predicted. A pathway with a lower activation barrier will proceed faster and is considered the kinetically favored route. nih.gov For instance, computational studies on arenesulfonyl chlorides have successfully correlated calculated activation barriers with experimentally observed reaction rates. mdpi.com

Table 1: Hypothetical Kinetic and Thermodynamic Data for Competing Reactions

Reaction PathwayCalculated Activation Energy (ΔG‡) (kcal/mol)Calculated Reaction Energy (ΔG) (kcal/mol)Kinetic FavorabilityThermodynamic Favorability
S_N2 at Sulfur15 - 20-10FavoredFavored
Acid-Catalyzed Ring Opening25 - 30-5DisfavoredFavored
Nucleophilic Ring Opening> 35+5Highly DisfavoredDisfavored

Note: The data in this table is hypothetical and for illustrative purposes, based on values seen in computational studies of analogous sulfonyl chlorides and cyclopropane systems.

Solvent Effects on Reactivity

The choice of solvent can dramatically influence reaction rates and even change the operative mechanism. rsc.org Solvents can stabilize or destabilize reactants, intermediates, and transition states to varying degrees. libretexts.orgyoutube.com Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation, surrounding the reacting species. This method is more computationally intensive but can capture specific interactions like hydrogen bonding, which can be crucial for accurately modeling reaction pathways. rsc.org

For this compound, a polar solvent would be expected to stabilize charged intermediates and transition states. youtube.com For an S_N2 reaction at sulfur, a polar aprotic solvent might be ideal, as it can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. libretexts.org If a reaction were to proceed via a charged, ring-opened intermediate, a polar protic solvent could effectively stabilize this species, potentially favoring the ring-opening pathway. youtube.com

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The utility of small, functionalized molecules as building blocks is a cornerstone of modern synthetic chemistry, enabling the assembly of complex structures in a modular and efficient manner. Cyclopropylmethanesulfonyl chloride fits this role adeptly, providing a reactive handle for the introduction of the cyclopropylmethyl sulfonyl moiety into a wide array of organic molecules. The sulfonyl chloride group serves as a potent electrophile, readily reacting with various nucleophiles to form stable sulfone linkages.

The primary application of this compound is in the synthesis of cyclopropylmethyl sulfones. The sulfone group is a significant functional group in medicinal chemistry and materials science, valued for its chemical stability and ability to act as a hydrogen bond acceptor. The synthesis is typically achieved through the reaction of this compound with a suitable nucleophile, such as an amine, alcohol, or carbanion.

A general method for preparing aliphatic sulfones involves the magnesium-mediated reduction of sulfonyl chlorides to form sulfinate salts, which are then alkylated in a one-pot, two-step procedure. rsc.org More broadly, the reaction of an alkyl sulfonyl chloride with an arene under Friedel-Crafts conditions can produce aryl alkyl sulfones, although this approach can sometimes result in low yields. google.com

A more advanced strategy involves the oxidation of a pre-existing sulfide (B99878). For instance, functionalized cyclopropyl (B3062369) sulfone derivatives have been synthesized as single diastereoisomers by oxidizing the corresponding cyclopropyl sulfide with reagents like meta-chloroperoxybenzoic acid (mCPBA). nih.gov This route offers an alternative for accessing these valuable motifs. nih.gov The cyclopropylmethyl sulfone moiety is of particular interest in drug discovery, and its synthesis is a key step in creating compounds with desirable physicochemical properties. nih.gov

Table 1: Examples of Synthesized Sulfone-Containing Compounds
Compound TypeGeneral StructureSynthetic PrecursorSignificance
Aliphatic SulfoneR-SO₂-CH₂-c-C₃H₅This compoundCore structure in various functional molecules. rsc.org
Aryl Cyclopropyl SulfoneAr-SO₂-c-C₃H₅Aryl Cyclopropyl Sulfide (via oxidation)Found in biologically active compounds, such as glucokinase activators. nih.gov
Amido-cyclopropyl SulfoneR-NH-CO-c-C₃H₄-SO₂-PhAmido-cyclopropyl Sulfide (via oxidation)Scaffolds with desirable properties for drug discovery. nih.gov

This compound is instrumental in building heterocyclic structures, which are ubiquitous in pharmaceuticals. Reagents containing a methyl sulfone group can undergo cyclization with various bis-nucleophiles to generate a range of previously inaccessible heteroaromatic methyl sulfones. nih.gov

In one notable strategy, a vinamidinium salt containing a methyl sulfone group reacts with N,C-bis-nucleophiles. nih.gov For example, reactions with glycine (B1666218) derivatives yield pyrroles, while reactions with other suitable partners produce pyridones and pyridines. nih.gov This method has also been successfully applied to the synthesis of bicyclic heterocycles by reacting the sulfone-containing building block with amino pyrazoles, amino isoxazoles, and amino thiazoles. nih.gov These transformations highlight the utility of sulfonyl-activated methylene (B1212753) groups in constructing complex ring systems efficiently. nih.gov

Table 2: Heterocyclic Systems Synthesized Using a Methyl Sulfone Building Block
Heterocycle ClassBis-nucleophile TypeResulting StructureReference
PyrroleGlycine DerivativesSubstituted Pyrroles nih.gov
PyridoneN,C-bis-nucleophileSubstituted Pyridones nih.gov
Bicyclic HeterocyclesAmino Pyrazoles, Isoxazoles, etc.Fused Heterocyclic Systems nih.gov

Macrocycles represent an important class of molecules in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. rug.nlnih.gov The synthesis of these large ring systems often relies on efficient cyclization reactions, including ring-closing metathesis (RCM), multicomponent reactions (MCRs), and intramolecular imine trapping. nih.govnih.govmdpi.com While the cyclopropylmethyl sulfone moiety possesses properties that could be beneficial within a macrocyclic scaffold, such as metabolic stability and polarity modulation, the direct use of this compound as a key reagent in macrocyclization reactions is not extensively documented in the scientific literature. The development of synthetic routes to incorporate this specific building block into macrocyclic frameworks remains an area for future exploration.

Role in Natural Product Synthesis and Analogues

Natural products are a rich source of inspiration for drug development. The synthesis of natural products and their analogues allows for the exploration of structure-activity relationships and the optimization of biological activity.

The total synthesis of complex natural products is a significant challenge that drives innovation in synthetic methodology. nih.gov While the cyclopropylmethyl sulfone group is found in some biologically active molecules, the direct application of this compound as a pivotal intermediate in the total synthesis of a natural product is not a widely reported strategy in the reviewed literature. Its role is more established in the synthesis of analogues of bioactive compounds, where the cyclopropylmethyl sulfone can serve as a bioisosteric replacement for other chemical groups or as a handle to modulate the pharmacological properties of a lead compound.

Controlling stereochemistry is crucial in the synthesis of bioactive molecules, as different stereoisomers can have vastly different biological effects. The stereoselective synthesis of cyclopropyl-containing compounds is an active area of research. nih.gov

Research has shown that functionalized cyclopropyl sulfone derivatives can be prepared as single diastereoisomers, indicating a high degree of stereocontrol is possible. nih.gov Another study demonstrated a stereocontrolled synthesis of trans-cyclopropyl sulfones, which was achieved by reacting terminal epoxides with a phosphonate-stabilized sulfonyl carbanion, affording the products with high diastereoselectivity. figshare.com Although this specific method does not use this compound directly, it establishes that stereoselective routes to substituted cyclopropyl sulfones are feasible. The development of methods for the direct, stereoselective introduction of the cyclopropylmethanesulfonyl group from the corresponding chloride remains a valuable goal for synthetic chemists.

Total Synthesis of Complex Natural Products

The cyclopropane (B1198618) ring is a structural feature in a wide array of natural products, including terpenes, alkaloids, and polyketides, often contributing to their biological activity. rsc.orgrsc.org Synthetic strategies to access these molecules are diverse and a subject of ongoing research. rsc.orgnih.gov Although specific examples detailing the use of this compound as a key reagent in published total syntheses are not prominent, its role can be envisioned in the formation of cyclopropylmethanesulfonate esters. These esters are excellent leaving groups and can be used to introduce the cyclopropylmethyl moiety via nucleophilic substitution reactions, a common strategy in the assembly of complex molecular architectures.

Asymmetric Synthesis Applications

The development of methods for the stereocontrolled synthesis of molecules is a cornerstone of modern organic chemistry. This compound and its derivatives have potential applications in asymmetric synthesis, particularly in the creation of chiral cyclopropane-containing molecules.

Chiral Cyclopropyl Building Blocks

Chiral cyclopropanes are highly valuable building blocks in medicinal chemistry and natural product synthesis. nih.govnih.gov The synthesis of these structures in an enantiomerically pure form is a significant challenge. While methods for the asymmetric synthesis of cyclopropanes are well-established, the direct use of this compound to generate chiral cyclopropyl building blocks is not a commonly reported strategy. However, it can be used to synthesize achiral precursors that are then subjected to asymmetric transformations. For instance, the reaction of this compound with an appropriate nucleophile can yield a substrate for subsequent enzyme-catalyzed or chiral catalyst-mediated reactions to introduce stereocenters. Chemoenzymatic strategies, for example, have been successfully employed to create diverse libraries of chiral cyclopropane scaffolds from functionalized precursors. nih.govnih.gov

Enantioselective Transformations utilizing this compound

The direct participation of this compound in enantioselective transformations is not a widely documented area. However, its derivatives, such as cyclopropylmethanesulfonamides, can be substrates in such reactions. For instance, the development of catalytic asymmetric cycloadditions of cyclic sulfamidate imines provides a pathway to chiral N-heterocycles. While not directly involving this compound, this highlights the potential for related sulfonamides in asymmetric synthesis.

Catalytic Asymmetric Induction

Catalytic asymmetric induction is a powerful strategy for the synthesis of chiral molecules. In this context, a chiral catalyst directs the formation of a particular stereoisomer. While there are no prominent examples of this compound itself being a key player in a catalytic asymmetric induction process, the broader class of sulfonyl chlorides can participate in such reactions. For example, chiral N-heterocyclic carbenes have been shown to catalyze the enantioselective sulfonylation of certain aldehydes with sulfonyl chlorides, leading to chiral sulfone-containing products. This suggests a potential, though underexplored, avenue for the application of this compound in the presence of a suitable chiral catalyst.

Diastereoselective Reactions

Diastereoselective reactions are crucial in controlling the relative stereochemistry of multiple stereocenters within a molecule. The cyclopropyl group, due to its rigid structure, can exert significant steric and electronic influence, thereby directing the stereochemical outcome of reactions on adjacent parts of a molecule. nih.gov For instance, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives has been shown to proceed with high diastereoselectivity, directed by the hydroxyl group. nih.gov While not directly involving this compound, this principle highlights that a cyclopropylmethanesulfonyl group, being sterically demanding, could similarly influence the diastereoselectivity of reactions on a molecule to which it is attached.

Derivatization Strategies for Analytical and Synthetic Enhancement

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties or to facilitate a subsequent synthetic transformation. Sulfonyl chlorides are a well-established class of reagents for this purpose. libretexts.orgmdpi.com

This compound can be employed as a derivatizing agent for various functional groups, particularly alcohols and amines, to enhance their detectability in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). libretexts.orgnih.govnih.gov The reaction of this compound with an alcohol or amine yields the corresponding cyclopropylmethanesulfonate or cyclopropylmethanesulfonamide. This derivatization can increase the volatility of the analyte for GC analysis or introduce a chromophore for UV detection in HPLC. libretexts.org

A key advantage of using a sulfonyl chloride for derivatization is the formation of stable derivatives. nih.gov For instance, in the analysis of biogenic amines, derivatization with dansyl chloride, a related sulfonyl chloride, is a common practice to achieve stable and highly fluorescent derivatives suitable for HPLC analysis. nih.govresearchgate.net Similarly, the derivatization of trace amino acids and alkyl amines for HPLC with fluorescence detection often employs sulfonyl chlorides. nih.gov A patent describes a method for detecting methylsulfonyl chloride in industrial waste liquid by HPLC after derivatization with benzylamine (B48309) to form a UV-active derivative, showcasing the general principle. google.com

The following table summarizes the general applications of sulfonyl chlorides as derivatizing agents, which can be extended to this compound.

Analyte Functional GroupDerivatizing Reagent ClassAnalytical TechniqueBenefit of Derivatization
Alcohols, PhenolsSulfonyl ChloridesGC-MS, HPLC-UVIncreased volatility, Introduction of a chromophore
Primary and Secondary AminesSulfonyl ChloridesHPLC-FLD, HPLC-UV, GC-MSFormation of stable, fluorescent or UV-active derivatives
ThiolsSulfonyl ChloridesGC-MS, HPLC-UVIncreased volatility, Introduction of a chromophore

Table 1: General Applications of Sulfonyl Chlorides in Derivatization for Chromatography

Beyond analytical applications, derivatization with this compound can also be a strategy for synthetic enhancement. The conversion of a hydroxyl group to a cyclopropylmethanesulfonate transforms it into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. This is a fundamental tactic in multistep organic synthesis.

Enhancement of Spectroscopic Properties through Derivatization

Derivatization with reagents like sulfonyl chlorides can be employed to enhance the spectroscopic properties of an analyte, facilitating its detection and quantification. While the primary application of this compound appears to be in the synthesis of target molecules for biological evaluation, the principles of derivatization for spectroscopic enhancement are well-established. For analytes that lack a strong chromophore or fluorophore, conversion to a sulfonamide derivative can significantly improve their response in UV-Visible or fluorescence spectroscopy.

Although specific studies detailing the use of this compound solely for this purpose are not prevalent in the reviewed literature, the resulting cyclopropylmethanesulfonamides can be analyzed using various spectroscopic techniques. For instance, the formation of these sulfonamides is often confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). google.com A computational study on cyclohexanone (B45756) oxime, a related cyclic compound, highlights how spectroscopic analysis (FT-IR, FT-Raman, UV, and NMR) combined with theoretical calculations can provide detailed structural and electronic insights. nih.gov Such approaches could be applied to cyclopropylmethanesulfonamides to understand their spectroscopic behavior.

Tailoring Reactivity through Derivatization

A primary application of this compound in organic synthesis is to modify the reactivity and properties of a parent molecule. The introduction of the cyclopropylmethylsulfonyl group can alter a molecule's steric and electronic profile, influencing its biological activity and pharmacokinetic properties. This is a key strategy in the design of new chemical entities.

The reaction of this compound with primary or secondary amines is a robust and widely used transformation. For example, in the synthesis of potential inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key intermediate was reacted with this compound in the presence of triethylamine (B128534) to yield the corresponding sulfonamide. google.com This reaction is typically carried out under mild conditions and results in good yields.

Table 1: Examples of Reactions Involving this compound

ReactantProductReaction ConditionsReference
(S)-1-amino-N-(3-chloro-4-fluorophenyl)-7-fluoro-2,3-dihydro-1H-indene-4-carboxamide hydrochloride(S)-N-(3-Chloro-4-fluorophenyl)-1-((cyclopropylmethyl)sulfonamido)-7-fluoro-2,3-dihydro-1H-indene-4-carboxamideiPr2NEt, DMAP, CH2Cl2 google.com
Benzyl 2-(methylamino)-7-azaspiro[3.5]nonane-7-carboxylateBenzyl 2-{(cyclopropylmethyl)sulfonylamino}-7-azaspiro[3.5]nonane-7-carboxylateTriethylamine, Dichloromethane, 0 °C to 28 °C googleapis.com
3-amino-2,6-difluorobenzoic acid3-(cyclopropylmethylsulfonamido)-2,6-difluorobenzoic acidTriethylamine, CHCl3, 0 °C to room temperature google.com

Exploration in Medicinal Chemistry and Drug Discovery

The cyclopropylmethylsulfonyl group is an attractive scaffold in medicinal chemistry. The cyclopropyl ring is known to improve metabolic stability and binding affinity, while the sulfonamide linker provides a versatile point of attachment. Consequently, this compound has been utilized in the synthesis of a range of biologically active compounds.

Synthesis of Biologically Active Compounds

This compound has been employed as a key building block in the synthesis of compounds with potential therapeutic applications, including antiviral and anticancer agents.

In the development of novel hepatitis B virus (HBV) capsid inhibitors, this compound was used to synthesize a series of substituted dihydroindene-4-carboxamides. google.com These compounds are designed to interfere with the viral replication cycle. Similarly, it has been used in the synthesis of phenalkylamine derivatives that act as glycine transporter inhibitors, which have potential applications in treating neurological disorders.

The versatility of this reagent is further demonstrated in its use for creating inhibitors of the menin-MLL interaction, which are being investigated for the treatment of certain types of leukemia and other cancers.

Design of Novel Drug Candidates

The design of novel drug candidates often involves the exploration of different chemical spaces to optimize potency, selectivity, and pharmacokinetic profiles. The cyclopropylmethylsulfonyl moiety has been incorporated into various scaffolds to achieve these goals.

For instance, in the pursuit of Janus-related kinase (JAK) inhibitors, which are targets for autoimmune diseases and cancer, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized using this compound. googleapis.comgoogle.com The resulting compounds showed potential as selective inhibitors of JAK1.

Furthermore, this reagent has been instrumental in the development of compounds targeting BRAF, a kinase implicated in several cancers, and in the synthesis of 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate (B1207046) derivatives as MAGL inhibitors for the potential treatment of pain and neurodegenerative diseases. nih.govgoogle.com

Table 2: Examples of Drug Candidates Synthesized Using this compound

Compound ClassTherapeutic TargetPotential IndicationReference
Substituted dihydroindene-4-carboxamidesHepatitis B Virus CapsidChronic Hepatitis B google.com
Pyrrolo[2,3-d]pyrimidine derivativesJanus Kinase (JAK)Immune Disorders, Cancer googleapis.comgoogle.com
Substituted 3H-imidazo[4,5-b]pyridinesRaf Kinase (B-Raf)Cancer google.com
1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivativesMonoacylglycerol Lipase (MAGL)Pain, Neurodegenerative Diseases nih.gov
Phenalkylamine derivativesGlycine Transporter (GlyT1)Neurological Disorders
Disubstituted pyrazole (B372694) compoundsNot specifiedDisease Treatment

Structure-Activity Relationship (SAR) Studies

In the development of BRAF inhibitors, various sulfonyl chlorides, including this compound, were used to explore the SAR of the sulfonamide portion of the molecule. These studies help in refining the lead compounds to achieve better efficacy and selectivity. Similarly, in the optimization of tricyclic compounds for treating immunological and oncological conditions, this compound was one of the reagents used to generate a library of sulfonamides for biological testing. The data from these studies, often including HPLC retention times and mass spectrometry data, are crucial for building SAR models.

Advanced Analytical Techniques in Characterization Excluding Basic Compound Identification

Advanced Spectroscopic Methodologies for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of cyclopropylmethanesulfonyl chloride, offering precise information about its atomic connectivity, functional groups, and molecular mass.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In ¹H NMR, the distinct sets of protons in the molecule give rise to characteristic signals. The protons on the cyclopropyl (B3062369) ring are magnetically non-equivalent and exhibit complex splitting patterns due to spin-spin coupling. The methine proton (-CH-) typically appears as a multiplet further downfield than the methylene (B1212753) protons (-CH₂-). The methylene protons of the CH₂SO₂Cl group are adjacent to the electron-withdrawing sulfonyl chloride group and the cyclopropyl ring, resulting in a downfield chemical shift, likely appearing as a doublet.

In ¹³C NMR, each carbon atom in a unique electronic environment produces a distinct signal. For this compound, one would expect to see signals corresponding to the methylene carbon of the CH₂SO₂Cl group, and separate signals for the methine and methylene carbons of the cyclopropyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

NucleusGroupPredicted Chemical Shift (ppm)Predicted Multiplicity
¹HCyclopropyl -CH₂-0.3 - 0.7Multiplet
¹HCyclopropyl -CH-1.0 - 1.5Multiplet
¹H-CH₂SO₂Cl3.5 - 4.0Doublet
¹³CCyclopropyl -CH₂-5 - 15-
¹³CCyclopropyl -CH-15 - 25-
¹³C-CH₂SO₂Cl55 - 65-

Advanced mass spectrometry techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are critical for confirming the elemental composition and elucidating the fragmentation pathways of this compound.

HRMS provides a highly accurate mass measurement of the parent molecule, allowing for the unambiguous determination of its elemental formula. The exact mass of this compound (C₄H₇ClO₂S) is 153.9855283 Da. nih.gov This precision helps to distinguish it from other compounds with the same nominal mass.

MS/MS analysis involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint. For this compound, common fragmentation pathways would include the loss of the chlorine atom, the sulfonyl chloride group (SO₂Cl), or cleavage of the bond between the methylene group and the cyclopropyl ring.

Table 2: Expected Molecular and Fragment Ions in Mass Spectrometry of this compound

Ion Formulam/z (Monoisotopic)Description
[C₄H₇ClO₂S]⁺153.986Molecular Ion (M⁺)
[C₄H₇SO₂]⁺119.019Loss of Cl
[C₄H₇]⁺55.055Cyclopropylmethyl cation (Loss of SO₂Cl)
[SO₂Cl]⁺98.944Sulfonyl chloride cation

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of polar bonds. For this compound, the most prominent absorption bands are associated with the sulfonyl chloride group. Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds are expected.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations. It would effectively probe the C-C and C-H bonds of the cyclopropyl ring and the C-S and S-Cl bonds.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch1370 - 1400 (Strong)Weak-Medium
SO₂Symmetric Stretch1170 - 1200 (Strong)Medium-Strong
C-H (cyclopropyl)Stretch3000 - 3100 (Medium)Strong
S-ClStretch500 - 600 (Medium)Strong
Cyclopropyl RingRing "Breathing"~1200 (Variable)Strong

Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is the definitive analytical method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound could be grown, this technique would allow for the unambiguous determination of its solid-state conformation and intermolecular packing interactions.

While this compound itself is achiral, crystallographic analysis is invaluable for derivatives or reaction products where stereocenters may be introduced. In such cases, X-ray crystallography can determine the relative and absolute stereochemistry, which is crucial in fields like medicinal chemistry and materials science. As of current literature surveys, a public crystal structure for this compound has not been reported.

Hyphenated Techniques for Reaction Monitoring and Product Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for real-time analysis of chemical reactions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for monitoring the progress of chemical reactions involving this compound. nih.govresearchgate.net It combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. nih.gov

In a typical application, a small aliquot of a reaction mixture is injected into the LC system at various time points. The components of the mixture (e.g., starting material, intermediates, and final product) are separated on a chromatography column. The eluent from the column is then directed into the mass spectrometer.

Using a mode such as Multiple Reaction Monitoring (MRM), the mass spectrometer can be set to specifically detect and quantify the starting material (this compound) and the expected product simultaneously. mdpi.comfarmaciajournal.com This is achieved by selecting a specific precursor-to-product ion transition for each compound. The high selectivity of MRM minimizes interference from other components in the reaction matrix, allowing for accurate quantification even at very low concentrations. nih.govmdpi.com This enables chemists to precisely track the consumption of reactants and the formation of products over time, facilitating reaction optimization and kinetic studies.

Table 4: Hypothetical LC-MS/MS Data for Monitoring a Reaction Reaction: this compound + Nucleophile → Product

Time (minutes)[this compound] (Relative Peak Area)[Product] (Relative Peak Area)
01.00E+060
107.52E+052.48E+05
303.11E+056.89E+05
600.55E+059.45E+05
120<1.00E+039.98E+05

GC-MS for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds in a mixture. In the context of reactions involving this compound, GC-MS plays a crucial role in identifying volatile byproducts, unreacted starting materials, and impurities. The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component that aids in its identification.

Detailed research findings on the specific volatile products generated from reactions with this compound are not extensively documented in publicly available literature. However, based on the reactivity of sulfonyl chlorides, potential volatile byproducts could include cyclopropylmethene, chlorocyclopropane, and sulfur dioxide, arising from decomposition or side reactions. The exact nature and quantity of these byproducts would be highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the other reactants.

A hypothetical GC-MS analysis of a reaction mixture containing this compound would likely focus on the detection of such volatile species. The resulting chromatogram would display peaks corresponding to each separated compound, and the mass spectrum of each peak would be compared against spectral libraries (like NIST) for identification.

Table 1: Hypothetical GC-MS Data for Volatile Byproducts in a Reaction Involving this compound

Retention Time (min)Detected Mass (m/z)Tentative Identification
2.541, 54Cyclopropylmethene
3.141, 76, 78Chlorocyclopropane
1.864Sulfur Dioxide

This table is illustrative and based on the expected chemical transformations of the reactant.

Computational Spectroscopy for Correlating Experimental and Theoretical Data

Computational spectroscopy has emerged as an indispensable tool for the structural elucidation of molecules by providing a theoretical framework to understand and predict experimental spectra. By calculating spectroscopic parameters from first principles, researchers can gain detailed insights into molecular structure, conformation, and vibrational modes. For this compound, computational methods can be employed to predict its infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectra.

The correlation of experimental and theoretical data is particularly valuable. For instance, a patent describing the synthesis of benzothiophene sulfonamides utilized computational VCD studies to determine the absolute configuration of a chiral product formed from a reaction involving this compound. google.com The process typically involves:

Conformational Search: Identifying the low-energy conformers of the molecule using molecular mechanics or quantum chemical methods.

Frequency Calculations: Calculating the vibrational frequencies and intensities (for IR and Raman) or rotational strengths (for VCD) for each stable conformer using methods like Density Functional Theory (DFT).

Spectral Simulation: Generating a theoretical spectrum by Boltzmann-averaging the contributions of each conformer.

Comparison: Correlating the simulated spectrum with the experimental spectrum to assign vibrational modes and, in the case of chiral molecules, determine the absolute configuration.

Table 2: Representative Theoretical Vibrational Frequencies for this compound (Calculated at B3LYP/6-31G Level)*

Vibrational ModeCalculated Frequency (cm⁻¹)
Asymmetric SO₂ Stretch1380
Symmetric SO₂ Stretch1175
CH₂ Scissoring1450
Cyclopropyl Ring Breathing1250
C-S Stretch750
S-Cl Stretch450

This data is illustrative and represents typical frequency ranges for the specified vibrational modes in sulfonyl chlorides.

The comparison of such theoretical data with experimental IR and Raman spectra would allow for a detailed assignment of the observed bands to specific molecular vibrations, providing a deeper understanding of the molecule's structure and bonding.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While traditional methods for synthesizing sulfonyl chlorides exist, future research is focused on developing more efficient, safer, and environmentally benign pathways that can be applied to Cyclopropylmethanesulfonyl chloride. Current methods often rely on harsh chlorinating agents. Emerging strategies aim to circumvent these issues by utilizing alternative starting materials and activation methods.

Modern synthetic approaches that represent promising future directions for the synthesis of this compound include:

Oxidative Chlorination of Thiol Derivatives : A significant advancement involves the direct oxidative conversion of thiols and disulfides into sulfonyl chlorides. scientificupdate.com One novel method employs a combination of hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄) in acetonitrile (B52724), which can produce sulfonyl chlorides in excellent yields and very short reaction times under mild conditions. scientificupdate.com This avoids the use of more hazardous reagents traditionally employed for such transformations.

Photocatalytic Synthesis : Visible-light photocatalysis is an increasingly important tool in organic synthesis. Researchers have developed methods for synthesizing sulfonyl chlorides from various sulfur-containing precursors using photocatalysts like potassium poly(heptazine imide) (K-PHI). duke.edu These methods can be chromoselective, where the wavelength of light used can determine the reaction outcome, offering a high degree of control. duke.edu For instance, sulfonyl chlorides can be selectively produced from S-arylthioacetates using blue or white light. duke.edu

Sandmeyer-Type Reactions with SO₂ Surrogates : The classic Sandmeyer reaction, which converts diazonium salts into various functional groups, has been adapted for sulfonyl chloride synthesis. tudelft.nlcmu.edu Modern variations use stable sulfur dioxide (SO₂) surrogates, such as DABSO (the adduct of DABCO and sulfur dioxide), in the presence of a copper catalyst and HCl. cmu.edu This approach is applicable to a wide range of anilines and offers a more practical alternative to handling gaseous SO₂. cmu.edu

Table 1: Comparison of Emerging Synthetic Methodologies for Sulfonyl Chlorides

Methodology Starting Materials Key Reagents/Conditions Advantages
Oxidative Chlorination Thiols, Disulfides H₂O₂/ZrCl₄, Acetonitrile, Room Temp High yields, very short reaction times, mild conditions. scientificupdate.com
Photocatalysis Thioacetates, Thiols K-PHI photocatalyst, Visible Light (e.g., blue) High selectivity, mild conditions, uses light as a traceless reagent. duke.edu
Sandmeyer-Type Reaction Anilines (via diazonium salts) SO₂ surrogate (DABSO), Cu catalyst, HCl Avoids gaseous SO₂, broad substrate scope. cmu.edu

Expanded Applications in Material Science and Catalysis

The distinct reactivity of the sulfonyl chloride functional group opens up potential applications for this compound in the creation of advanced materials and novel catalysts.

Material Science: Arylsulfonyl chlorides have been demonstrated as effective universal initiators for metal-catalyzed living radical polymerization (LRP), a powerful technique for creating well-defined polymers with complex architectures. cmu.eduresearchgate.net The process, often catalyzed by copper complexes, allows for the synthesis of polymers like star polymers from multifunctional sulfonyl chloride initiators. cmu.edu By extension, this compound could be explored as a unique initiator for LRP, enabling the incorporation of the cyclopropyl (B3062369) group into polymer chains. This could lead to the development of novel polymers with tailored physical and chemical properties, such as altered thermal stability or solubility, imparted by the cyclopropyl moiety. researchgate.net Furthermore, the sulfonyl chloride group can be used to functionalize surfaces, suggesting that materials like polymer microspheres could be modified with this compound to create new stationary phases for chromatography or materials with specific binding properties. mdpi.com

Catalysis: While not a catalyst itself, this compound can serve as a crucial building block for synthesizing ligands for catalytic applications or for creating organocatalysts. The sulfonyl chloride can react with a wide range of nucleophiles (e.g., amines, alcohols) to attach the cyclopropylmethylsulfonyl group to a scaffold designed for catalytic activity. The electronic properties and steric bulk of the cyclopropylmethylsulfonyl group could influence the efficacy and selectivity of a resulting catalyst. This represents a nascent area of research where the unique structural features of the compound could be leveraged to fine-tune catalytic systems.

Exploration of Biological and Pharmacological Activities of Derivatives

The sulfonamide linkage (R-SO₂-NR'R") is a well-established pharmacophore present in numerous approved drugs. duke.edu this compound is a key intermediate for synthesizing N-cyclopropylmethylsulfonamides, a class of compounds with significant potential for biological activity. The cyclopropane (B1198618) ring itself is a desirable feature in medicinal chemistry, often conferring metabolic stability and conformational rigidity. researchgate.net

Future research will likely focus on synthesizing libraries of compounds where this compound is reacted with diverse amine-containing molecules to explore a range of therapeutic areas. beilstein-journals.orgmdpi.com

Anticancer Agents: Many chalcone (B49325) derivatives containing sulfonamide groups have shown potent antiproliferative effects against various cancer cell lines. mdpi.comresearchgate.net Synthesizing chalconesulfonamides incorporating the cyclopropylmethyl group is a logical next step to investigate potential enhancements in anticancer activity. mdpi.com

Antidepressant and CNS Agents: The modification of known psychoactive scaffolds with the cyclopropylmethylsulfonyl group is another promising avenue. For example, coumarin (B35378) and piperazine (B1678402) derivatives have been investigated for antidepressant effects. nih.gov Incorporating the cyclopropyl moiety could modulate properties like blood-brain barrier penetration or receptor binding affinity. beilstein-journals.org

Kinase Inhibitors: Sulfonamide-containing compounds have been successfully developed as kinase inhibitors for cancer therapy. nih.gov The design of novel pyridopyridine derivatives and other heterocyclic systems bearing the N-cyclopropylmethylsulfonamide group could lead to new selective inhibitors of targets like FMS kinase. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Target Scaffold/Compound Class Rationale
Oncology Chalconesulfonamides, Pyridopyridines Sulfonamides are known anticancer pharmacophores; cyclopropyl group can enhance potency. mdpi.comnih.gov
CNS Disorders Coumarin-piperazine hybrids Modification of known CNS-active scaffolds to improve pharmacokinetic or pharmacodynamic profiles. nih.gov
Antimicrobial Thiazolidines, Guanidines Sulfonamide derivatives have shown antimicrobial properties; the cyclopropyl group can be explored for new activity spectra. beilstein-journals.orgnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. rsc.org These computational tools can be applied to the study of this compound in several ways:

Reaction Optimization: ML algorithms, particularly active learning and Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find optimal conditions with minimal experimentation. duke.edubeilstein-journals.orgnih.gov This could be applied to optimize the synthesis of this compound itself or to maximize the yield of its subsequent reactions to form sulfonamide libraries. tue.nl

Retrosynthesis and Route Planning: Computer-aided synthesis planning tools, often powered by ML models trained on vast reaction databases, can propose novel and efficient synthetic routes to target molecules. beilstein-journals.org Such tools could suggest innovative pathways to this compound or its derivatives that a human chemist might overlook.

In Silico Property Prediction: ML models can predict the physicochemical and pharmacological properties of hypothetical molecules. Researchers can design a virtual library of this compound derivatives and use in silico tools to screen for drug-like characteristics (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) and predict binding affinity to biological targets, prioritizing the most promising candidates for synthesis. nih.govmdpi.com

Table 3: Application of AI/ML in this compound Research

AI/ML Application Specific Task Potential Impact
Active Learning Reaction Condition Optimization Rapidly identifies optimal yields for synthesis, reducing time and material waste. nih.gov
Retrosynthesis Models Synthetic Route Design Proposes novel and efficient multi-step syntheses for complex derivatives. beilstein-journals.org
***In Silico* Screening** ADMET & Activity Prediction Prioritizes synthetic targets by computationally evaluating their potential as drug candidates. mdpi.com

Sustainable Chemistry Approaches in this compound Research

The principles of green chemistry are essential for modern chemical manufacturing, aiming to reduce waste, minimize energy consumption, and use safer substances. mdpi.com Future research on this compound will increasingly incorporate these principles.

Green Chemistry Metrics: The "greenness" of a synthetic route can be quantified using various metrics. The E-Factor (Environmental Factor), which measures the mass ratio of waste to product, and Process Mass Intensity (PMI), which considers the total mass input relative to the product mass, are key industry standards. tudelft.nl Applying these metrics to existing and newly developed syntheses of this compound will allow for a quantitative assessment and drive the selection of more sustainable routes. scientificupdate.commdpi.comresearchgate.nettaylorandfrancis.com

Greener Solvents and Conditions: A major focus of green chemistry is replacing hazardous organic solvents. Future work will explore the use of safer alternatives like water, or bio-based solvents for the synthesis and reactions of this compound. nih.govmdpi.com Additionally, the use of energy-efficient techniques such as ultrasound-assisted or microwave-assisted synthesis, which can reduce reaction times and energy input, represents a significant area for development. beilstein-journals.org

Atom Economy: This metric, central to green chemistry, calculates the efficiency with which atoms from the reactants are incorporated into the final product. tudelft.nl Designing synthetic pathways to this compound and its derivatives that maximize atom economy is a fundamental goal for sustainable research.

Table 4: Key Green Chemistry Metrics and Their Relevance

Metric Definition Goal for this compound Synthesis
E-Factor kg waste / kg product Minimize; closer to 0 is better. tudelft.nl
Process Mass Intensity (PMI) Total mass in process (kg) / mass of product (kg) Minimize; lower values indicate less waste. mdpi.com
Atom Economy (AE) (Molecular weight of product / Σ Molecular weights of reactants) x 100% Maximize; closer to 100% is better. tudelft.nl
Reaction Mass Efficiency (RME) Mass of product / Total mass of reactants Maximize; accounts for yield and stoichiometry. mdpi.com

Q & A

What are the critical physicochemical properties of cyclopropylmethanesulfonyl chloride that influence its reactivity in organic synthesis?

Level: Basic
Answer:
this compound (CAS 114132-26-2) exhibits properties critical for its role as a sulfonylation reagent. Key parameters include:

PropertyValueRelevance in Synthesis
Molecular Weight154.62 g/molDetermines stoichiometric ratios
Boiling Point224.1±9.0 °C at 760 mmHgGuides distillation/purification
Water Solubility (25°C)471.2 mg/LInfluences solvent selection
Density1.4±0.1 g/cm³Affects phase separation in biphasic reactions

Its moderate polarity and stability in organic solvents (e.g., dichloromethane) make it suitable for reactions requiring controlled sulfonyl group transfer. The cyclopropane ring introduces steric and electronic effects, impacting nucleophilic substitution kinetics .

What are the recommended storage conditions and handling protocols for this compound to ensure laboratory safety?

Level: Basic
Answer:
Safety protocols derive from its hygroscopic nature and reactivity:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Handling: Use in a fume hood with nitrile gloves and chemical goggles. Avoid skin contact due to potential sulfonylation of biomolecules.
  • Emergency Measures: For spills, neutralize with sodium bicarbonate and adsorb with inert material. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?

Level: Advanced
Answer:
Optimization involves:

  • Solvent Choice: Anhydrous dichloromethane or THF minimizes side reactions (e.g., hydrolysis).
  • Temperature Control: Reactions at 0–5°C reduce thermal decomposition.
  • Catalysis: Lewis acids like ZnCl₂ can enhance electrophilicity of the sulfonyl chloride group.
  • Workup: Quench excess reagent with aqueous NaHCO₃, followed by extraction with ethyl acetate. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

What advanced analytical techniques are required to resolve structural ambiguities in this compound adducts?

Level: Advanced
Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.5–1.5 ppm) and sulfonyl group integration. 2D techniques (HSQC, HMBC) confirm connectivity.
  • Mass Spectrometry: High-resolution ESI-MS detects [M+H]⁺ at m/z 155.0 (calc. 154.62) with isotopic Cl patterns.
  • X-ray Crystallography: Resolves stereochemical outcomes in crystalline derivatives. Purity is validated via HPLC (C18 column, acetonitrile:H₂O gradient) .

How can researchers address discrepancies in reported biological activity of GlyT1 inhibitors derived from this compound?

Level: Advanced
Answer:
Contradictions in bioactivity data often arise from:

  • Structural Variability: Minor changes in substituents (e.g., aryl vs. alkyl groups) alter binding affinity.
  • Assay Conditions: Differences in cell lines (HEK293 vs. CHO) or incubation times affect IC₅₀ values.
  • Solution: Conduct structure-activity relationship (SAR) studies with standardized assays (e.g., radioligand displacement). Use computational docking (AutoDock Vina) to predict cyclopropane ring interactions with GlyT1 active sites .

What strategies mitigate decomposition of this compound during long-term synthetic pathways?

Level: Advanced
Answer:
Decomposition pathways (hydrolysis, thermal degradation) are minimized by:

  • In Situ Generation: Prepare the reagent immediately before use via oxidation of cyclopropylmethanethiol with Cl₂ gas.
  • Stabilizers: Add molecular sieves (3Å) to scavenge moisture.
  • Low-Temperature Storage: Aliquot and store at -20°C under argon. Monitor purity via FT-IR (S=O stretch at 1360–1340 cm⁻¹) .

How does the cyclopropane ring influence the electronic properties of this compound in comparison to linear analogs?

Level: Advanced
Answer:
The cyclopropane ring induces:

  • Ring Strain: Increases electrophilicity of the sulfonyl chloride, accelerating nucleophilic attack.
  • Hyperconjugation: Partial donation of σ(C-C) electrons into the sulfonyl group, verified via DFT calculations (B3LYP/6-31G*).
  • Comparative Reactivity: Cyclopropyl derivatives react 2–3x faster than ethyl analogs in SN2 reactions with amines, as shown in kinetic studies .

What are the limitations of current literature on this compound, and what future research directions are proposed?

Level: Advanced
Answer:
Gaps:

  • Limited data on enantioselective sulfonylation.
  • Sparse mechanistic studies on its role in cross-coupling reactions.
    Future Directions:
  • Develop asymmetric catalysis methods using chiral ligands (e.g., BINOL-derived phosphates).
  • Explore photochemical activation for C-S bond formation under mild conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.